molecular formula C10H16N2O B8691941 2-butyl-5,6-dimethyl-1H-pyrimidin-4-one

2-butyl-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B8691941
M. Wt: 180.25 g/mol
InChI Key: MBWBVSYBENVYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-5,6-dimethyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by a pyrimidinone core substituted with a butyl group at position 2 and methyl groups at positions 5 and 6. Pyrimidine derivatives are pivotal in medicinal chemistry due to their presence in bioactive molecules, antibiotics, and pharmaceuticals .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butyl-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O/c1-4-5-6-9-11-8(3)7(2)10(13)12-9/h4-6H2,1-3H3,(H,11,12,13)

InChI Key

MBWBVSYBENVYKI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-butyl-5,6-dimethyl-1H-pyrimidin-4-one and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features/Applications
This compound C₁₀H₁₆N₂O 2-butyl, 5,6-dimethyl 180.25 Under research; high lipophilicity inferred from substituents
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (DMAP) C₈H₁₃N₃O 2-dimethylamino, 5,6-dimethyl 167.21 Used in liquid chromatography
2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol C₁₄H₁₈N₂OS 2-butyl, fused tetrahydrobenzo-thieno ring 262.37 Structural complexity; potential pharmaceutical applications
Key Observations:
  • Substituent Effects: The butyl group in this compound enhances lipophilicity compared to DMAP’s polar dimethylamino group. This difference may influence solubility and membrane permeability in biological systems. Methyl groups at positions 5 and 6 are conserved across both compounds, suggesting steric shielding of the pyrimidinone core, which could stabilize interactions with hydrophobic binding pockets.
  • Ring System Variations :

    • The benzo-fused analog (C₁₄H₁₈N₂OS) incorporates a sulfur-containing tetrahydrobenzo ring, increasing molecular weight and structural rigidity. Such fused systems are common in kinase inhibitors due to improved target affinity .

Functional and Application Comparisons

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (DMAP)
  • Applications: Primarily employed as a stationary phase modifier in liquid chromatography due to its polar dimethylamino group, which enhances analyte retention .
  • Synthesis: Produced via nucleophilic substitution on pyrimidinone precursors, with purity levels ≥95% .
Benzo-Fused Pyrimidinone (C₁₄H₁₈N₂OS)
  • Synthetic Challenges : Multi-step synthesis required for fused-ring systems, likely increasing production costs compared to simpler analogs.
This compound
  • Inferred Properties: The butyl group may improve metabolic stability over DMAP, as alkyl chains are less prone to oxidative degradation than amino groups. Potential as a lead compound in drug discovery, particularly for targets requiring hydrophobic interactions (e.g., lipid-binding enzymes).

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